1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine
描述
This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene and pyrimidine ring. At position 5, it is substituted with a 4-bromophenyl group, contributing steric bulk and electron-withdrawing properties. Position 4 is functionalized with a piperazine ring, which is further substituted at its terminal nitrogen with a 3,4-dichlorophenyl group.
属性
IUPAC Name |
5-(4-bromophenyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrCl2N4S/c23-15-3-1-14(2-4-15)17-12-30-22-20(17)21(26-13-27-22)29-9-7-28(8-10-29)16-5-6-18(24)19(25)11-16/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHHMRYVTKXDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrCl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.27 g/mol. It features a thieno[2,3-d]pyrimidine core substituted with bromophenyl and dichlorophenyl groups, which are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Compounds containing piperazine moieties have been reported to possess antimicrobial properties. The presence of the thieno[2,3-d]pyrimidine structure enhances this activity. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as broad-spectrum antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has also been explored. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thieno[2,3-d]pyrimidine core | Essential for anticancer and antimicrobial effects |
| Bromophenyl group | Enhances lipophilicity and cellular uptake |
| Dichlorophenyl group | Contributes to increased potency against cancer cells |
| Piperazine moiety | Provides flexibility and interaction with biological targets |
Case Studies
- Anticancer Efficacy : A recent study evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutic agents.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within therapeutic ranges.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
科学研究应用
Anticancer Properties
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can act as inhibitors of protein kinases involved in cancer progression. Specifically, the compound under discussion has been evaluated for its potential as an ATP-competitive inhibitor of atypical protein kinase C (aPKC), which plays a critical role in regulating cell proliferation and survival pathways in cancer cells .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. A study highlighted that thieno[2,3-d]pyrimidine derivatives demonstrated activity against a range of bacterial strains. The presence of halogenated phenyl groups is believed to enhance the lipophilicity and bioactivity of these compounds, making them effective against resistant bacterial strains .
Case Study 1: Inhibition of Vascular Permeability
In a notable study, the compound was tested for its ability to inhibit vascular permeability in retinal endothelial cells. The results demonstrated that it effectively reduced permeability and inflammation induced by cytokines, suggesting its potential use in treating ocular diseases characterized by excessive vascular leakage .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of compounds structurally related to 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(3,4-dichlorophenyl)piperazine. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Structural and Functional Insights
Core Structure Impact: Thieno[2,3-d]pyrimidine derivatives (e.g., target compound, ) exhibit planar aromatic cores suitable for intercalation or enzyme active-site binding. Pyrrolo[2,3-d]pyrimidines (e.g., ) introduce a pyrrole ring, altering electronic properties and solubility.
4-Fluorophenyl () reduces molecular weight and increases solubility, while phenyl () offers simpler hydrophobicity.
Piperazine Modifications: 3,4-Dichlorophenyl (target, ) is associated with sigma receptor antagonism () and improved CNS penetration.
Biological Activity Trends: Compounds with pyrazoline units () show potent PI3Kα inhibition (IC50 ~12 nM), suggesting that additional heterocycles enhance kinase binding.
Contradictions and Limitations
- While 3,4-dichlorophenylpiperazine is common in sigma ligands (), its presence in PI3Kα inhibitors () suggests divergent structure-activity relationships (SAR). This highlights the need for target-specific optimization.
- Evidence gaps exist regarding the target compound’s explicit biological data, necessitating further in vitro profiling.
常见问题
Q. Advanced
- Bromophenyl vs. chlorophenyl : Bromine’s larger atomic radius enhances hydrophobic interactions in receptor pockets, increasing binding affinity but reducing solubility. Chlorine offers a balance between lipophilicity and metabolic stability .
- Piperazine substituents : Dichlorophenyl groups improve dopamine receptor selectivity over serotonin receptors compared to monochlorinated analogs .
- Thienopyrimidine core methylation : Methyl at position 6 (as in analog 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine) reduces cytotoxicity while maintaining potency .
How should researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies often stem from assay conditions or structural impurities:
- Standardized assays : Use orthogonal methods (e.g., SPR for binding affinity, functional cAMP assays for receptor activity) to validate results .
- Impurity profiling : LC-MS or HPLC to rule out byproducts (e.g., des-bromo derivatives) that may skew activity .
- Meta-analysis : Compare data across studies with identical substituents (e.g., 3,4-dichlorophenyl vs. 2,4-dichlorophenyl piperazines) to isolate substituent effects .
What strategies optimize solubility and stability for in vitro studies?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- Salt formation : Hydrochloride salts of the piperazine nitrogen improve stability in physiological buffers .
- Prodrug approaches : Introduce hydrolyzable esters (e.g., acetyl) at the piperazine nitrogen to enhance membrane permeability .
How can computational methods predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding poses with dopamine D3 receptors (PDB ID: 3PBL) .
- MD simulations : GROMACS for 100-ns trajectories to assess piperazine flexibility and ligand-receptor stability .
- QSAR models : Train on analogs with reported IC₅₀ values to predict activity against kinase targets .
What in vitro and in vivo models are suitable for preliminary toxicology assessments?
Q. Advanced
- In vitro : HepG2 cell viability assays (MTT) and hERG channel inhibition screening (patch-clamp) to assess hepatotoxicity and cardiotoxicity .
- In vivo : Zebrafish embryo models (OECD TG 236) for acute toxicity and teratogenicity screening .
- Metabolic stability : Microsomal assays (human liver microsomes) to evaluate CYP450-mediated degradation .
How can multi-step synthesis yields be improved without compromising purity?
Q. Advanced
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., Vilsmeier-Haack formylation) to enhance reproducibility .
- Catalytic optimization : Palladium-catalyzed Buchwald-Hartwig amination for efficient piperazine coupling .
- In-line purification : Couple reaction steps with preparative HPLC to isolate intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
